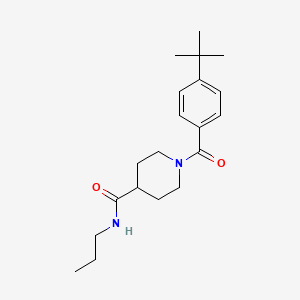![molecular formula C16H13F4N3O3 B4064700 4-fluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4064700.png)
4-fluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Vue d'ensemble
Description
4-Fluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as AG-490 and is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
Applications De Recherche Scientifique
Synthesis and Material Science Applications
Soluble Fluoro-Polyimides
Research has shown that soluble fluoro-polyimides, synthesized from fluorine-containing aromatic diamines and aromatic dianhydrides, exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are valuable for their high-quality and purity, making them suitable for advanced technological applications (Xie et al., 2001).
Pharmaceutical Development and Molecular Imaging
Selective Serotonin Receptor Imaging
A derivative was used as a selective serotonin 1A (5-HT1A) molecular imaging probe in conjunction with positron emission tomography (PET) for quantifying 5-HT1A receptor densities in Alzheimer's disease patients. This study suggests the potential of fluorinated compounds in developing precise diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).
Antimicrobial and Antipathogenic Properties
Antimicrobial Agents
New fluorine-substituted amino compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties have demonstrated significant antimicrobial activity. These findings highlight the importance of incorporating fluorine and nitro elements to enhance antimicrobial efficacy (Bawazir & Abdel-Rahman, 2018).
Biofilm Inhibition
Anti-Biofilm Properties
Thiourea derivatives with fluorine substitutions exhibited notable anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This research opens avenues for developing novel antimicrobial agents with effective antibiofilm properties (Limban et al., 2011).
Propriétés
IUPAC Name |
4-fluoro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N3O3/c17-12-4-1-10(2-5-12)15(24)22-8-7-21-13-6-3-11(16(18,19)20)9-14(13)23(25)26/h1-6,9,21H,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKMRDOOZADNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]](/img/structure/B4064620.png)
![2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4064655.png)
![4-[10-acetyl-3-(4-fluorophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile](/img/structure/B4064656.png)
![methyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4064669.png)
![ethyl 2-{[({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4064672.png)
![2-{2-[(1-methyl-3-phenylpropyl)amino]ethyl}phthalazin-1(2H)-one](/img/structure/B4064674.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B4064675.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4064677.png)
![(1-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4064680.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B4064685.png)

![methyl 4-[5-methyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B4064693.png)
![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064699.png)
![4-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4064702.png)